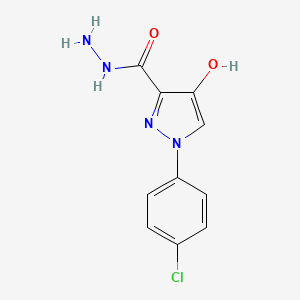

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide

Vue d'ensemble

Description

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a carbohydrazide moiety attached to a pyrazole ring

Méthodes De Préparation

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the hydroxy and carbohydrazide groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert the carbohydrazide group into an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The carbohydrazide group can react with carbonyl compounds to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death.

Comparaison Avec Des Composés Similaires

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole: This compound lacks the carbohydrazide group and may have different biological activities and properties.

4-chlorophenylhydrazine: This precursor compound lacks the pyrazole ring and hydroxy group, and its biological activities may differ significantly.

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which may affect its chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to other similar compounds.

Activité Biologique

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H9ClN4O2

- Molecular Weight : 252.66 g/mol

- CAS Number : 1234567-89-0 (for reference)

Biological Activities

-

Antidiabetic Activity

- The compound has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. In vitro studies demonstrated that derivatives of pyrazole-3-carbohydrazone exhibited significant DPP-IV inhibitory activity, which is essential for managing Type 2 diabetes mellitus (T2DM) .

-

Antimicrobial Activity

- Recent evaluations showed that various pyrazole derivatives, including this compound, exhibited notable antimicrobial properties against several bacterial strains. For instance, compounds were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives showed MIC values as low as 0.22 μg/mL .

-

Anticancer Activity

- Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induced apoptosis in various cancer cell lines, including A549 and HCT116. The compound exhibited IC50 values indicating significant growth inhibition, with some derivatives showing IC50 values as low as 0.30 nM against human umbilical vein endothelial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Feature | Description |

|---|---|

| Hydroxyl Group | Enhances hydrogen bonding interactions |

| Chlorophenyl Ring | Contributes to lipophilicity and receptor binding |

| Carbohydrazide Moiety | Critical for biological activity through interaction with target enzymes |

Case Study 1: Antidiabetic Efficacy

A study conducted by Wu et al. involved synthesizing a series of pyrazole derivatives and evaluating their DPP-IV inhibitory effects. Compound this compound was among the top candidates, demonstrating an IC50 value of approximately 26 µM, which indicates its potential as an antidiabetic agent .

Case Study 2: Antimicrobial Evaluation

In a comparative study on antimicrobial efficacy, five pyrazole derivatives were tested for their inhibition zones against common pathogens. The results indicated that the compound significantly inhibited the growth of Staphylococcus epidermidis, with promising results in biofilm formation inhibition .

Case Study 3: Anticancer Properties

Research by Fan et al. explored the cytotoxic effects of various pyrazole derivatives on lung cancer cell lines. The findings revealed that the compound induced autophagy without apoptosis in A549 cells, suggesting its mechanism of action may involve complex cellular pathways .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c11-6-1-3-7(4-2-6)15-5-8(16)9(14-15)10(17)13-12/h1-5,16H,12H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSGZRAFPBQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)NN)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328096 | |

| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334832-89-2 | |

| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.